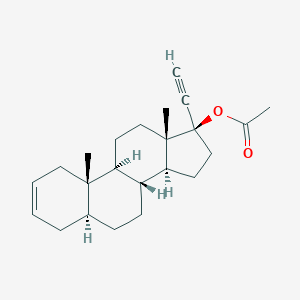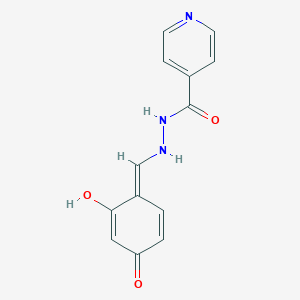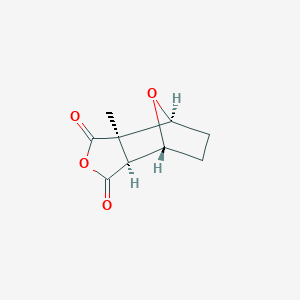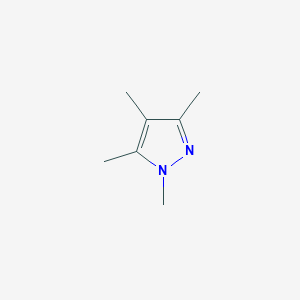
5-(Chloromethyl)-3-phenylisoxazole
Descripción general
Descripción
5-(Chloromethyl)-3-phenylisoxazole, also known as CMIP, is an organic compound belonging to the isoxazole family. It is a white crystalline solid with a melting point of 78-80°C and a molecular weight of 206.6 g/mol. CMIP is a heterocyclic compound that has been widely used in the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. It is also used as an intermediate in the preparation of biologically active compounds.
Aplicaciones Científicas De Investigación
Isoxazoles, including 5-(Chloromethyl)-3-phenylisoxazole derivatives, have been studied for their basicities and their acid strengths compared to carboxylic acids (Boulton & Katritzky, 1961).
Compounds containing isoxazole and isothiazole moieties, synthesized using 5-(Chloromethyl)-3-phenylisoxazole, demonstrated synergistic effects in chemotherapy for brain tumors when combined with the antitumor drug Temobel (Temozolomid) (Kletskov et al., 2018).
The crystal structure of related compounds like 3-chloro-5-phenylisoxazole has been determined, providing insights into the molecular configuration and potential applications in structural chemistry (Cannas et al., 1979).
5-(Chloromethyl)-3-phenyl-4,5-dihydroisoxazole reacts with strong bases to yield the 2-Oxa-3-azabicyclo[3,1,0]hex-3-ene ring system, demonstrating its utility in synthetic organic chemistry (Burrowes et al., 1977).
Electronic structure analysis of phenylisoxazoles, including chlorophenylisoxazoles, provides insights into their chemical properties and potential applications in electronic materials and molecular electronics (Poleshchuk et al., 1994).
Isoxazole derivatives have been explored for their antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (Martins et al., 2008).
The synthesis of isoxazole derivatives in aqueous media showcases environmentally benign procedures, highlighting their potential in green chemistry applications (Dou et al., 2013).
5-(Chloromethyl)-3-phenylisoxazole has been used in the synthesis of functional isoxazole derivatives, indicating its versatility in the synthesis of diverse chemical structures (Potkin et al., 2015).
Isoxazole derivatives show potential in photochemical reactions and in synthesizing novel compounds, such as β-lactam systems (Donati et al., 2003).
Isoxazoles have been studied for their potential as xanthine oxidase inhibitors, indicating possible applications in the treatment of diseases like gout (Wang et al., 2010).
Propiedades
IUPAC Name |
5-(chloromethyl)-3-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-7-9-6-10(12-13-9)8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLODVHSLLFKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377273 | |
| Record name | 5-(Chloromethyl)-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-phenylisoxazole | |
CAS RN |
1011-37-6 | |
| Record name | 5-(Chloromethyl)-3-phenylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)

![Propanoic acid, 3-mercapto-, 2-[(3-mercapto-1-oxopropoxy)methyl]-2-methyl-1,3-propanediyl ester](/img/structure/B86320.png)
![N-[4-(methanesulfonamido)phenyl]methanesulfonamide](/img/structure/B86322.png)








